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1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene

Cat. No.: B15156453
M. Wt: 262.27 g/mol
InChI Key: MRFCTEBQUXSJRT-UHFFFAOYSA-N
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Description

Significance of Triazole Scaffolds in Contemporary Chemistry

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental components in numerous areas of chemistry. chemicalbook.comchemicalbook.com There are two common isomers, 1,2,3-triazoles and 1,2,4-triazoles, each possessing distinct electronic distributions and reactivity, making them highly versatile. chemicalbook.comchemicalbook.com

The triazole ring is an important structural motif found in a wide array of functional molecules. beilstein-journals.org Its aromaticity and the presence of multiple nitrogen atoms confer a high degree of chemical stability and the capacity for various chemical modifications. isres.org These characteristics make triazoles reliable building blocks in the synthesis of more complex molecular structures. The electron-rich nature of the triazole ring also allows it to participate in a range of chemical reactions, serving as a flexible scaffold for constructing novel compounds. chemicalbook.comchemicalbook.com

In the realm of coordination chemistry, triazoles are highly valued for their ability to act as ligands, binding to metal ions to form coordination complexes, metal-organic frameworks (MOFs), and coordination polymers. chemicalbook.comresearchgate.net The nitrogen atoms of the triazole ring can act as donor sites, enabling the ring to bridge multiple metal centers. researchgate.net Specifically, 1,2,4-triazole (B32235) and its derivatives are well-regarded for their capacity to act as bridging ligands, a property that unites the coordination geometries of pyrazoles and imidazoles. researchgate.netnih.gov This bridging capability is crucial for constructing multi-dimensional polymeric networks with interesting magnetic, luminescent, or catalytic properties. nih.gov

Strategic Incorporation of the Naphthalene (B1677914) Core in Organic Compound Design

The naphthalene unit, composed of two fused benzene (B151609) rings, is more than just a simple aromatic spacer. researchgate.net Its incorporation into a molecular design introduces specific electronic and structural properties that can be harnessed to control the final architecture and functionality of the compound. nih.gov

The extended π-system of naphthalene provides a platform for electron delocalization, influencing the electronic properties of the entire molecule. researchgate.netrsc.org Compared to a simpler benzene ring, the naphthalene core can enhance π-stacking interactions and modulate the HOMO-LUMO energy levels of the compound. nih.gov This has implications for the material's optical and electronic behaviors, such as fluorescence and conductivity. nih.gov From a steric perspective, the naphthalene unit imposes a greater degree of rigidity and a larger spatial footprint than a phenylene linker, which can direct the geometry of coordination complexes and influence the packing of molecules in the solid state.

FeatureBenzene BridgeNaphthalene Bridge
Structure Single aromatic ringTwo fused aromatic rings
Size Smaller, less sterically demandingLarger, more sterically demanding
π-System 6 π-electrons10 π-electrons (extended conjugation)
Flexibility More rotational freedom for substituentsMore rigid and planar
Electronic Impact Moderate influence on electronic propertiesStronger influence, potential for lower energy gaps

Introducing a naphthalene core into a ligand significantly increases its structural rigidity. This conformational restriction can be advantageous in designing materials with predictable structures and properties. A more rigid and planar molecular backbone can facilitate ordered packing in crystals and thin films, which is often essential for applications in organic electronics. This rigidity can also pre-organize the coordinating arms of a ligand, potentially enhancing its binding affinity and selectivity for specific metal ions.

Overview of 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene within the Landscape of Extended Aromatic Systems

The compound this compound (CAS 2972041-52-2) is a specific example of the molecular design principles discussed above. It features a rigid naphthalene core that acts as a bridge between two 4H-1,2,4-triazole rings linked at the naphthalene's 1 and 4 positions. This substitution pattern results in a specific geometric arrangement of the triazole units.

This molecule can be viewed as a tetradentate ligand, with potential nitrogen donor atoms on each of the two triazole rings available for coordination with metal centers. The rigid naphthalene spacer dictates the distance and orientation between the two coordinating triazole moieties. An analogous compound, 1,4-bis(4H-1,2,4-triazol-4-yl)benzene, has been synthesized and structurally characterized, revealing a dihedral angle between the triazole and benzene rings. It is expected that this compound would serve as a valuable building block for creating coordination polymers, where the extended aromaticity of the naphthalene bridge could impart unique photoluminescent or electronic properties to the resulting materials.

While detailed experimental studies on the synthesis and coordination chemistry of this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a designer ligand for constructing novel supramolecular assemblies and functional materials.

Based on a comprehensive search of available scientific literature and spectroscopic databases, detailed experimental data for the specific compound This compound is not available. While research exists for structurally related compounds, such as those containing a naphthalene core with different heterocyclic substituents, or compounds with a benzene core instead of naphthalene (e.g., 1,4-di(4H-1,2,4-triazol-4-yl)benzene), this information cannot be used to accurately describe the specific spectroscopic properties of the requested molecule.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings for the specified outline sections (NMR, Vibrational Spectroscopy, and Mass Spectrometry) for this compound. Generating such an article would require speculation and extrapolation from other molecules, which would not meet the required standards of scientific accuracy.

For reference, general characteristics of the individual naphthalene and 1,2,4-triazole moieties are well-documented:

Naphthalene : Typically shows signals in the aromatic region of NMR spectra (approx. 7.5-8.5 ppm in ¹H NMR; 125-135 ppm in ¹³C NMR). Its IR spectrum is characterized by C-H stretching of aromatic rings (above 3000 cm⁻¹) and C=C stretching within the aromatic system (approx. 1450-1600 cm⁻¹).

4H-1,2,4-triazole : The protons on the triazole ring typically appear as a singlet at a high chemical shift in ¹H NMR (often >8.0 ppm). Characteristic vibrational modes in IR and Raman spectroscopy relate to the C=N and N-N stretching of the heterocyclic ring.

However, the precise electronic interaction between the two triazole rings and the naphthalene core at the 1,4-positions would uniquely influence the exact chemical shifts, vibrational frequencies, and mass spectrometric fragmentation patterns. Without direct experimental data, any detailed analysis would be hypothetical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N6 B15156453 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N6

Molecular Weight

262.27 g/mol

IUPAC Name

4-[4-(1,2,4-triazol-4-yl)naphthalen-1-yl]-1,2,4-triazole

InChI

InChI=1S/C14H10N6/c1-2-4-12-11(3-1)13(19-7-15-16-8-19)5-6-14(12)20-9-17-18-10-20/h1-10H

InChI Key

MRFCTEBQUXSJRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N3C=NN=C3)N4C=NN=C4

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1,4 Di 4h 1,2,4 Triazol 4 Yl Naphthalene

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular formula by measuring its exact mass-to-charge ratio (m/z). For 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene, the molecular formula is established as C₁₄H₁₀N₆. The theoretical exact mass, calculated from the sum of the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁴N), provides a benchmark for experimental verification.

The calculated monoisotopic mass of the neutral molecule [M] is 262.0967 Da. In typical HRMS analysis using electrospray ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺. The theoretical exact mass for this ion is 263.1045 Da. Experimental determination of this value with high accuracy (typically within 5 ppm) would unequivocally confirm the elemental composition of the synthesized molecule. While specific experimental HRMS data for this compound were not found in the reviewed literature, related naphthalene-triazole derivatives have been characterized using this method, confirming its applicability. researchgate.netnih.govmdpi.com

Table 1: Theoretical Exact Mass Data for this compound
SpeciesMolecular FormulaTheoretical Exact Mass (Da)
Neutral Molecule [M]C₁₄H₁₀N₆262.0967
Protonated Molecule [M+H]⁺C₁₄H₁₁N₆⁺263.1045

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides structural confirmation by fragmenting a selected precursor ion (such as the [M+H]⁺ ion) and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, offering insights into the compound's connectivity and substructures.

For this compound, the fragmentation of the protonated molecule (m/z 263.1045) would be expected to proceed through several key pathways:

Cleavage of the N-N bond within the triazole ring: This is a common fragmentation pathway for N-aryl triazoles, potentially leading to the loss of a neutral nitrogen molecule (N₂, 28 Da).

Loss of the entire triazole moiety: Fragmentation at the C-N bond connecting the triazole ring to the naphthalene (B1677914) core could result in the loss of a neutral triazole molecule (C₂H₂N₃, 68 Da) or a triazolyl radical.

Fragmentation of the naphthalene system: At higher collision energies, the stable aromatic naphthalene core could undergo fragmentation, although this is generally less favorable than the cleavage of the substituent groups.

Loss of small neutral molecules: The triazole rings can fragment through the loss of small, stable neutral molecules like hydrogen cyanide (HCN, 27 Da).

Analyzing the masses of these product ions allows for the reconstruction of the molecular structure, confirming the presence of both the naphthalene core and the two 1,2,4-triazole (B32235) substituents at the 1 and 4 positions.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of analogous structures provides significant insight into its likely conformation.

The molecule is expected to adopt a non-planar conformation due to steric hindrance between the hydrogen atoms on the triazole rings and the peri-hydrogens of the naphthalene core. The key structural parameters are the torsion angles defined by the plane of the naphthalene ring and the planes of the two triazole rings. In analogous compounds where a 1,2,4-triazole ring is attached to an aromatic system, significant dihedral angles are observed. For instance, in N-(Naphthalen-1-ylmethylidene)-4H-1,2,4-triazol-4-amine, the dihedral angle between the triazole and naphthalene rings is 56.1(2)°. nih.gov Similarly, in the related structure 1,4-bis(4H-1,2,4-triazol-4-yl)benzene, the dihedral angle between the triazole and benzene (B151609) rings is 32.2(2)°. nih.gov In a 1,4-disubstituted naphthalene with larger imidazole-containing groups, the dihedral angles were found to be 81.4(1)° and 88.4(1)°. researchgate.net These examples strongly suggest that the two triazole rings in this compound are substantially twisted out of the plane of the naphthalene core.

Table 2: Torsion Angles in Analogous Crystal Structures
CompoundAromatic CoreSubstituent RingDihedral Angle (°)Reference
N-(Naphthalen-1-ylmethylidene)-4H-1,2,4-triazol-4-amineNaphthalene1,2,4-Triazole56.1 (2) nih.gov
1,4-Bis(4H-1,2,4-triazol-4-yl)benzeneBenzene1,2,4-Triazole32.2 (2) nih.gov
1,4-Bis(imidazol-1-ylmethyl)naphthaleneNaphthaleneImidazole81.4 (1) and 88.4 (1) researchgate.net

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role.

C—H···N Hydrogen Bonding: The nitrogen atoms of the triazole rings are potential hydrogen bond acceptors, while the C-H bonds of the naphthalene and triazole rings can act as donors. This type of weak hydrogen bonding is a common feature in the crystal structures of nitrogen-containing heterocycles. For example, the crystal structure of N-(Naphthalen-1-ylmethylidene)-4H-1,2,4-triazol-4-amine is stabilized by C—H···N hydrogen bonds that link the molecules into chains. nih.gov

π-π Stacking: The planar, electron-rich naphthalene core is highly susceptible to π-π stacking interactions. These interactions, where aromatic rings pack in a face-to-face or offset manner, are a primary driving force in the crystal packing of many polycyclic aromatic hydrocarbons. beilstein-journals.orgrsc.org Depending on the molecular conformation, both intermolecular stacking between naphthalene cores of adjacent molecules and intramolecular interactions between a triazole ring and the naphthalene core could be possible.

The interplay of these forces dictates the final crystal packing arrangement, influencing material properties such as melting point and solubility.

The single bonds connecting the triazole rings to the naphthalene core (C-N bonds) are rotatable. This conformational flexibility means that the molecule is not rigid and can exist in various rotational conformations (rotamers). Computational studies on analogous biaryl systems have shown that the energy barriers to rotation around such bonds can be relatively low. nih.govekb.eg

For this compound, rotation around the C1-N and C4-N bonds would lead to different spatial arrangements of the triazole rings relative to the naphthalene plane. This flexibility can be crucial for the molecule's ability to adapt its shape to fit into a receptor site in biological systems or to pack efficiently in a crystal lattice. nih.gov While the solid-state structure determined by X-ray diffraction represents the lowest energy conformation in the crystal, in solution, the molecule likely exists as a dynamic equilibrium of multiple conformers. The degree of this flexibility is influenced by the steric bulk of the substituents and the nature of the intermolecular interactions.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule. The spectroscopic properties of this compound are expected to be dominated by the naphthalene chromophore.

Unsubstituted naphthalene exhibits characteristic absorption bands in the UV region corresponding to π-π* transitions, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The introduction of substituents onto the naphthalene ring typically modifies these transitions. Studies on 1- and 1,4-silyl-substituted naphthalenes have shown that such substitutions lead to bathochromic (red) shifts in the absorption maxima and an increase in fluorescence intensity compared to the parent naphthalene. researchgate.netmdpi.com

Therefore, it is predicted that the UV-Vis spectrum of this compound in a suitable solvent would display absorption maxima at longer wavelengths than unsubstituted naphthalene. The triazole groups, acting as auxochromes, would perturb the electronic structure of the naphthalene π-system. Similarly, the fluorescence emission spectrum would likely also be red-shifted. The quantum yield of fluorescence will depend on the extent to which non-radiative decay pathways compete with radiative emission.

Table 3: Spectroscopic Data for Naphthalene and Selected Derivatives in Cyclohexane
CompoundAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Fluorescence Quantum Yield (Φf)Reference
Naphthalene275, 286322, 3360.23 mdpi.com
1-(Trimethylsilyl)naphthalene284, 293327, 3400.27 mdpi.com
1,4-Bis(trimethylsilyl)naphthalene293, 303329, 3420.48 mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Profiles and Electronic Transitions

There is no available experimental or theoretical data detailing the UV-Vis absorption maxima (λmax), molar extinction coefficients (ε), or the specific electronic transitions (e.g., π→π, n→π) for this compound in various solvents.

Luminescence Characteristics: Fluorescence and Phosphorescence

Information regarding the luminescence properties of this compound is absent from the scientific literature. This includes a lack of data on its fluorescence and phosphorescence emission spectra, quantum yields (Φ), and excited-state lifetimes (τ).

Further experimental research is required to determine the photophysical properties of this compound. Such studies would be necessary to construct the detailed data tables and research findings as initially requested.

Coordination Chemistry and Supramolecular Assembly with 1,4 Di 4h 1,2,4 Triazol 4 Yl Naphthalene

Ligand Design Principles for Metal Complexation

The design of ligands is a critical aspect of synthesizing coordination compounds with desired topologies and properties. The structure of 1,4-di(4H-1,2,4-triazol-4-yl)naphthalene incorporates key features that dictate its behavior in metal complexation.

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle containing three nitrogen atoms, which makes it a versatile N-donor ligand in coordination chemistry. ripublication.commdpi.com These triazole moieties possess strong coordination ability and can form stable complexes with a wide variety of transition metal ions. nih.gov The nitrogen atoms provide an appropriate ligand field strength, which is crucial for the formation of stable coordination networks. mdpi.com The most dominant coordination behavior of the 1,2,4-triazole group is the N1,N2 bridging mode, where the adjacent nitrogen atoms bind to two different metal centers. mdpi.com This bridging capability is fundamental to the construction of coordination polymers, as it facilitates the propagation of the network in one, two, or three dimensions. mdpi.comresearchgate.net

Synthesis and Structural Characterization of Coordination Compounds and Metal-Organic Frameworks (MOFs)

The construction of coordination compounds and MOFs from this compound and metal ions relies on the principles of self-assembly, where the final structure is dictated by the inherent bonding preferences of the molecular components.

The synthesis of coordination polymers and MOFs using bitopic triazole ligands is typically achieved through self-assembly processes. nih.gov Solvothermal and hydrothermal synthesis are common and effective methods for obtaining high-quality crystalline materials. acs.orgacs.org These techniques involve heating a mixture of the ligand and a metal salt in a suitable solvent within a sealed container, such as a Teflon-lined autoclave. researchgate.net The elevated temperature and pressure facilitate the dissolution of reactants and promote the slow growth of single crystals suitable for X-ray diffraction analysis.

Classical synthesis methods, such as slow evaporation of solvent from a solution containing the ligand and metal salt at room temperature, can also be employed. researchgate.net The outcome of the self-assembly process is sensitive to various experimental parameters, including temperature, reaction time, pH, solvent system, and the molar ratio of the reactants. researchgate.net

The choice of the metal ion is a critical factor that profoundly influences the structure, dimensionality, and properties of the resulting coordination framework. researchgate.net Different metal ions possess distinct preferences for coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which in turn directs the assembly of the ligand into specific network topologies. mdpi.comnih.gov

For instance, metal ions like Zn(II) and Cd(II) have flexible coordination spheres and can adapt to various geometries, leading to a wide range of structural possibilities. mdpi.comresearchgate.net In contrast, Cu(II) often forms square pyramidal or distorted octahedral complexes. The interplay between the preferred geometry of the metal center and the conformational constraints of the this compound ligand dictates the formation of secondary building units (SBUs), such as dinuclear or trinuclear metal clusters, which act as nodes in the final MOF architecture. nih.govacs.org

Table 1. Influence of Metal Ion on Coordination Architectures with Triazole Ligands
Metal IonCommon Coordination GeometryTypical Resulting Structure DimensionalityReference
Cd(II)Octahedral1D, 2D, 3D nih.gov
Zn(II)Tetrahedral, Octahedral1D, 2D, 3D mdpi.comresearchgate.netnih.gov
Cu(II)Square Pyramidal, Distorted Octahedral1D, 2D mdpi.comnih.gov
Co(II)Octahedral3D acs.org
Fe(II)Octahedral1D mdpi.com

The 1,2,4-triazole moieties of the ligand are responsible for linking the metal centers into an extended network. The most common coordination mode for 1,2,4-triazole is as a bidentate linker, bridging two metal centers via its adjacent N1 and N2 atoms. mdpi.comnih.govacs.org Given that this compound possesses two such triazole units, it can function as a tetradentate ligand, connecting up to four different metal centers simultaneously. This high connectivity is conducive to the formation of stable and robust 2D and 3D frameworks. While the N1,N2-bridging mode is predominant, other coordination modes are possible, depending on the reaction conditions and the nature of the metal ion.

Table 2. Common Coordination Modes of 1,2,4-Triazole Ligands
Coordination ModeDescriptionTypical RoleReference
MonodentateCoordination through a single nitrogen atom (N1 or N2).Terminal ligand researchgate.net
Bidentate Bridging (μ₂-N1,N2)Adjacent N1 and N2 atoms bridge two metal centers.Formation of 1D, 2D, or 3D polymers mdpi.comnih.govacs.org
Bidentate ChelatingN1 and N2 atoms coordinate to the same metal center.Rare; typically found in discrete complexes-
Tridentate BridgingAll three nitrogen atoms coordinate to different metal centers.Formation of highly connected 3D frameworks-

Diverse Geometries and Topologies of Resulting Structures (e.g., 1D chains, 2D networks, 3D polymers, helical structures)

The coordination of this compound with metal ions can lead to a wide array of supramolecular structures, with dimensionalities ranging from one-dimensional (1D) chains to complex three-dimensional (3D) polymers. The final topology is highly dependent on the coordination geometry of the metal center, the stoichiometry of the reaction, and the influence of other directing species like counter-anions and solvent molecules.

While specific structural reports for this compound are emerging, extensive research on analogous bis(triazole) ligands provides significant insight into its expected behavior. For instance, flexible ligands such as 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene are known to form intricate structures including 2D layers and 3D interpenetrating networks. researchgate.netrsc.org The rigidity of the naphthalene (B1677914) spacer in the title compound is expected to produce more predictable and robust frameworks.

1D Chains: The most fundamental structures formed are linear or zigzag chains, where metal ions are bridged by the ditopic triazole ligand. This is particularly common in the formation of spin-crossover systems with iron(II), where [Fe(triazole)₃]²⁺ units assemble into 1D chains. rsc.org

2D Networks: By linking these chains together, or by employing metal centers with appropriate coordination geometries, 2D layered structures can be assembled. A cobalt complex with a flexible bis(triazole) ligand has been shown to form a 2D layer structure with a {4⁸·6²} topology. researchgate.net

3D Polymers: The interconnection of 2D layers or the direct assembly of metal nodes with the ligand in three dimensions can yield stable 3D coordination polymers. A close analogue, 1,3-di-(1,2,4-triazol-4-yl)benzene, forms a 3D network with a cadmium(II) salt, creating channels within the structure. mdpi.com Other bis(triazole) systems have produced 3D frameworks, some of which exhibit fascinating properties like threefold interpenetration. researchgate.netrsc.org The extended length of the naphthalene linker compared to a benzene (B151609) core is anticipated to result in larger pore sizes and unique network topologies.

Influence of Counter-Anions and Solvent Systems on Supramolecular Architecture

In the self-assembly of coordination polymers, counter-anions and solvent molecules often play a crucial, structure-directing role rather than simply acting as charge-balancing or inert space-filling entities. mdpi.com Their influence is exerted through direct coordination to the metal center, hydrogen bonding interactions with the ligand framework, and templating effects that guide the formation of specific topologies. mdpi.com

Studies on Fe(II) and Co(II) coordination networks with a bis-(1,2,4-triazole) ligand have demonstrated a clear anion template effect. mdpi.com The use of different anions, such as BF₄⁻, ClO₄⁻, or NCS⁻, can lead to distinct interpenetration phenomena, where the final architecture is controlled by C-H···anion hydrogen bonds. mdpi.com For example, in one case, coordinated isothiocyanate anions organize the polycatenation of 1D chains and 2D layers through specific C–H⋯S hydrogen bonds. mdpi.com

Similarly, the choice of aromatic polycarboxylate co-ligands, which function as anionic linkers, has been shown to be critical in the formation of resulting frameworks. rsc.org The combination of a flexible bis(triazole) ligand with different carboxylate anions resulted in coordination polymers with entirely different dimensionalities and topologies, from 2D cabinet-like structures to 3D interpenetrating frameworks. rsc.org Solvents can also influence the final structure, either by coordinating to the metal ion or by being incorporated as guest molecules within the framework, which can affect properties like spin-crossover behavior. nih.govresearchgate.net

Electronic and Magnetic Properties of Triazole-Naphthalene Metal Complexes

The combination of the π-conjugated naphthalene system, the electron-rich triazole rings, and a coordinated metal center gives rise to a range of interesting electronic and magnetic properties. These properties are a direct consequence of the metal-ligand interactions within the resulting supramolecular frameworks.

The coordination of this compound to a metal ion can be readily monitored using spectroscopic techniques such as Fourier-transform infrared (FT-IR) and UV-visible (UV-Vis) spectroscopy.

In FT-IR spectroscopy, the coordination of the triazole rings to a metal center typically results in noticeable shifts in the vibrational frequencies of the heterocycle. For related naphthalene-triazole complexes, shifts in the ν(C=N) and ν(C=C) stretching vibrations are observed, which confirms the bonding between the metal and the nitrogen atoms of the triazole ring. mdpi.com These changes provide direct evidence of the metal-ligand bond formation. mdpi.com

UV-Vis spectroscopy reveals changes in the electronic transitions of the ligand upon complexation. The spectrum of the free ligand is dominated by π-π* transitions associated with the naphthalene and triazole aromatic systems. Upon coordination, these absorption bands may shift in wavelength (either a bathochromic or hypsochromic shift) and change in intensity, indicating a modification of the electronic structure of the ligand due to its interaction with the metal d-orbitals.

Spectroscopic TechniqueObserved Change Upon Metal CoordinationInterpretation
FT-IR SpectroscopyShift in ν(C=N) and ν(C=C) bands of the triazole ringDirect evidence of coordination between triazole nitrogen atoms and the metal ion. mdpi.com
UV-Visible SpectroscopyShift in λmax of π-π* transitionsAlteration of the ligand's electronic structure due to metal-ligand orbital interactions.
1H NMR SpectroscopyShift in proton signals of the triazole and naphthalene ringsChanges in the electronic environment of the ligand upon complexation. urfu.ru

One of the most remarkable properties of coordination polymers involving 1,2,4-triazole ligands is the phenomenon of spin crossover (SCO). researchgate.net This is particularly prevalent in iron(II) complexes, where the metal center can switch between a high-spin (HS, S=2) and a low-spin (LS, S=0) state in response to external stimuli like temperature, pressure, or light. rsc.orgrsc.org

The N1,N2-bridging mode of the 1,2,4-triazole units is highly effective at mediating cooperative elastic interactions between adjacent Fe(II) centers in a 1D chain. rsc.org This cooperativity can lead to abrupt spin transitions with thermal hysteresis, a key feature for potential applications in molecular switches and data storage devices. The transition is accompanied by a change in physical properties, such as color (thermochromism) and magnetic susceptibility. rsc.org

The characteristics of the SCO behavior—such as the transition temperature (T₁/₂), the abruptness of the transition, and the completeness of the spin-state change—are sensitive to subtle structural modifications, including the nature of the counter-anion and the presence of solvent guest molecules. nih.govresearchgate.net For example, the removal of solvent molecules from one Fe(II)-triazole complex was shown to result in a more abrupt and complete spin-crossover event. nih.gov

Complex System (Analogue)Spin TransitionTransition Temperature (T1/2)Key Feature
1D Fe(II)-4-amino-1,2,4-triazole chainsHS ↔ LS~160-170 KIncomplete two-step spin crossover observed. rsc.org
[Fe(L2)₃][BF₄]₂ (L2 = pyridyl-triazole)HS ↔ LS~160 KRemoval of solvent leads to a more abrupt and complete SCO. nih.gov
Fe(II) chains with thiophene-functionalized triazolesHS ↔ LSVaries with ligandDemonstrates tuning of SCO properties via ligand modification. researchgate.net

Coordination polymers constructed from aromatic, π-conjugated ligands like this compound are excellent candidates for luminescent materials. The intrinsic fluorescence of the naphthalene core can be modulated by coordination to metal ions. mdpi.com

Complexes with closed-shell d¹⁰ metal ions such as Zn(II) or Cd(II) are particularly promising, as these metals are redox-inactive and less likely to quench luminescence through non-radiative decay pathways. In these cases, the observed emission typically originates from intraligand π-π* transitions centered on the organic linker. mdpi.com

A study on a 3D cadmium(II) coordination polymer with the analogous ligand 1,3-di-(1,2,4-triazol-4-yl)benzene reported strong solid-state fluorescence at room temperature. mdpi.com The emission of the coordination polymer was red-shifted by 29 nm compared to the free ligand, a common effect attributed to the increased rigidity and altered electronic structure of the ligand upon coordination to the metal center. mdpi.com Lanthanide(III) ions can also be incorporated to form coordination polymers with characteristic sharp, line-like emission bands, although energy transfer from the triazole-naphthalene ligand to the metal ion would be required for sensitization. mdpi.com

SystemExcitation λmax (nm)Emission λmax (nm)Key Finding
1,3-di-(1,2,4-triazol-4-yl)benzene (free ligand)318380Ligand is inherently fluorescent. mdpi.com
Cd(II) polymer with 1,3-di-(1,2,4-triazol-4-yl)benzene326409Coordination to Cd(II) causes a 29 nm red-shift in emission. mdpi.com
bis(1,2,4-triazol-1-yl)methane (free ligand)-UV rangeDemonstrates that bis(triazole) linkers can be effective luminophores. mdpi.com

Computational Chemistry and Theoretical Investigations of 1,4 Di 4h 1,2,4 Triazol 4 Yl Naphthalene

Density Functional Theory (DFT) Studies

DFT is a cornerstone of computational chemistry, used to investigate the electronic structure and geometry of molecules. For 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene, such studies would provide fundamental data about its properties.

A geometry optimization calculation would determine the most stable three-dimensional structure of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. This analysis would also explore the molecule's conformational landscape, identifying different spatial arrangements of the triazole rings relative to the naphthalene (B1677914) core and their corresponding energy levels. The orientation of the two 4H-1,2,4-triazol-4-yl substituents is of particular interest, as steric hindrance and electronic effects would dictate the most favorable conformation.

Analysis of the electronic structure would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and electronic properties. A smaller gap typically indicates a molecule that is more easily excitable and potentially more reactive. These calculations are fundamental to understanding the potential of such compounds in materials science and electronics.

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. By correlating these calculated frequencies with experimentally measured spectra, chemists can confirm the structure of a synthesized compound. For this compound, this would involve identifying the characteristic vibrational modes associated with the naphthalene core, the triazole rings, and the C-N bonds connecting them.

Molecular Dynamics Simulations for Ligand Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its flexibility, particularly the rotation and libration of the triazole rings. Furthermore, simulations in a condensed phase (e.g., in a solvent or a crystal lattice) would reveal the nature and strength of intermolecular interactions, such as π-π stacking between naphthalene rings, which are crucial for understanding its solid-state properties and behavior in solution.

Quantitative Structure-Activity Relationships (QSAR) for Systematic Structural Derivatization

Molecular Recognition and Interaction Studies

Molecular recognition is a fundamental process in biological systems and materials science, governed by the specific interactions between molecules. For this compound, computational methods are employed to understand how it recognizes and interacts with other molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science. While specific docking studies on this compound are not extensively documented in publicly available research, insights can be drawn from studies on analogous compounds containing both naphthalene and triazole moieties.

Research on novel triazole-naphthalene derivatives has demonstrated their potential as ligands for biological targets, such as phosphorylated tau protein in Alzheimer's disease. chemrxiv.org In these studies, molecular docking simulations revealed that the binding affinity is significantly influenced by the formation of hydrogen bonds and π-π stacking interactions between the ligand and the amino acid residues of the target protein. chemrxiv.org For instance, derivatives with good binding potential exhibited docking scores ranging from -7.8 to -9.1 kcal/mol. chemrxiv.org

Similarly, molecular docking studies of other 1,2,4-triazole (B32235) derivatives bearing a naphthalene moiety have been conducted to evaluate their potential as inhibitors for enzymes like butyrylcholinesterase (BChE), a target in Alzheimer's disease treatment. researchgate.netnih.gov These studies have shown that the naphthalene and triazole components fit well into the active site of the enzyme. researchgate.netnih.gov

Based on these related studies, a hypothetical molecular docking simulation of this compound with a relevant biological target would likely reveal the following key interactions:

π-π Stacking: The electron-rich naphthalene core is expected to form significant π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's active site.

Hydrogen Bonding: The nitrogen atoms of the two 1,2,4-triazole rings can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues like serine, threonine, and lysine.

An interactive data table summarizing potential interactions is provided below.

Interaction TypePotential Interacting Residues (Examples)Moiety Involved in Interaction
π-π StackingPhenylalanine (Phe), Tyrosine (Tyr)Naphthalene ring
Hydrogen BondingSerine (Ser), Threonine (Thr)Nitrogen atoms of the triazole rings
HydrophobicLeucine (Leu), Isoleucine (Ile)Naphthalene and triazole rings

The intermolecular forces at play in the solid state of this compound dictate its crystal packing and physical properties. The primary intermolecular forces expected are:

Van der Waals Forces: These are ubiquitous and arise from temporary fluctuations in electron density. The large surface area of the naphthalene ring system contributes significantly to these forces.

π-π Stacking: As mentioned, the planar naphthalene core is prone to stacking interactions with neighboring molecules, which is a common recognition motif in aromatic compounds.

Hydrogen Bonds: While the molecule itself does not have strong hydrogen bond donors, the nitrogen atoms of the triazole rings can act as acceptors for weak C-H···N hydrogen bonds with adjacent molecules. Studies on related fluorinated 1,2,3-triazole derivatives have highlighted the importance of such interactions in their crystal structures. rsc.org

The combination of these forces leads to specific recognition motifs. For instance, the π-π stacking of the naphthalene cores could be a dominant feature, leading to a layered or herringbone packing arrangement in the solid state. The triazole rings would likely mediate the interactions between these layers.

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules.

The NLO response of a molecule is related to its electronic structure, specifically the polarizability (α) and hyperpolarizability (β). Molecules with large hyperpolarizability values are desirable for NLO applications. Key molecular features that enhance NLO properties include:

A π-conjugated system: The extended π-system of the naphthalene ring in this compound provides a pathway for electron delocalization, which is essential for a significant NLO response.

Electron donor-acceptor (D-A) character: While not a classic D-A molecule, the triazole rings can act as electron-withdrawing groups, creating a degree of intramolecular charge transfer with the naphthalene core.

Theoretical investigations on other triazole derivatives have shown that they can possess significant NLO properties. Computational studies on molecules with a triazole central acceptor core have demonstrated that strategic substitution can enhance the second-order NLO response. rsc.org

For this compound, DFT calculations could be employed to determine its key NLO parameters. A hypothetical summary of such predicted properties is presented in the table below, based on values seen in related compounds.

NLO PropertyPredicted Value (Arbitrary Units)Significance
Polarizability (α)HighIndicates ease of electron cloud distortion.
First Hyperpolarizability (β)Moderate to HighKey indicator of second-order NLO activity.
Second Hyperpolarizability (γ)ModerateRelates to third-order NLO phenomena.

These predictions would suggest that this compound could be a promising candidate for further investigation as an NLO material.

Advanced Applications and Functional Materials Design Involving 1,4 Di 4h 1,2,4 Triazol 4 Yl Naphthalene

Design of Electron-Accepting Organic Materials

Aromatic diimides, particularly those based on naphthalene (B1677914), are a cornerstone in the development of electron-deficient organic materials. beilstein-journals.org The introduction of triazole moieties to a naphthalene core contributes to the design of potent electron acceptors. These materials are crucial for applications in organic electronics. The electronic properties of such compounds can be finely tuned by modifying the aromatic core or the peripheral imide groups, making them suitable for a range of (opto)electronic applications. beilstein-journals.org Naphthalene diimide (NDI) structures are among the most promising n-type materials for use as electron transport layers (ETL) in high-performance perovskite solar cells. rsc.org The physical characteristics of naphthalene diimides indicate they readily undergo one-electron reduction processes, confirming their value as electron-accepting building blocks in advanced organic materials. beilstein-journals.org

Table 1: Comparison of Electron-Accepting Properties in Related Aromatic Diimides

Compound FamilyKey FeaturesPotential Applications
Naphthalene Diimides (NDIs)Strong electron-accepting nature, good charge transportOrganic photovoltaics, perovskite solar cells, supramolecular assemblies beilstein-journals.orgrsc.org
Anthracene Diimides (ADIs)Tunable electron mobility, extended π-conjugationOrganic field-effect transistors (OFETs), electronic sensors beilstein-journals.org
Perylene Diimides (PDIs)High electron affinity, excellent photostabilityHigh-performance polymers, (opto)electronic materials beilstein-journals.org

Development of Luminescent Probes and Sensors for Specific Ion Detection

The combination of a naphthalene fluorophore with triazole binding sites is a well-established strategy for creating selective ion sensors. mdpi.com Triazole-based fluorescent probes can exhibit a "turn-on" response, where fluorescence intensity increases significantly upon binding with a specific analyte, such as the fluoride (B91410) anion. mdpi.com The sensing mechanism often involves the formation of a binding pocket between a phenolic -OH group and the C-H site on the triazole ring. mdpi.com

Detailed Nuclear Magnetic Resonance (NMR) spectroscopy can be used to investigate the binding interactions between the sensor molecule and the target anion. mdpi.com For instance, a naphthalene-substituted 1,2,3-triazole-based sensor showed a strong fluorometric response to fluoride ions over other anions like Cl⁻, Br⁻, I⁻, and H₂PO₄⁻. mdpi.com Similarly, other naphthalene derivatives have been developed as fluorescent probes with high sensitivity and selectivity for ions such as sulfites, with detection limits as low as 9.93 nM. nih.gov Acylhydrazone-based sensors have also demonstrated the ability to selectively detect Th⁴⁺ and vanadyl (VO²⁺) ions over other f-block elements, including uranyl ions. mdpi.com

Table 2: Performance of Naphthalene-Triazole Based Fluorescent Sensors

Sensor TypeTarget Ion(s)Detection LimitResponse Mechanism
Naphthalene-1,2,3-triazoleFluoride (F⁻)Not specified"Turn-on" fluorescence mdpi.com
1-Hydroxy-2,4-diformylnaphthalene derivativeSulfite (SO₃²⁻) / Bisulfite (HSO₃⁻)9.93 nM (fluorescence)Color change from pink to colorless nih.gov
Acylhydrazone SensorThorium (Th⁴⁺)7.19 nM"Turn-on" fluorescence mdpi.com
Acylhydrazone SensorVanadyl (VO²⁺)0.386 µM"Turn-off" fluorescence mdpi.com

Engineering of Charge Transfer Materials for Optoelectronics and Solar Cells

Naphthalene-based compounds, particularly naphthalene diimides (NDIs), are integral to the engineering of materials for optoelectronics and solar cells due to their n-type (electron-accepting) characteristics. rsc.org These organic materials serve as a critical component in the electron transport layer (ETL) of perovskite solar cells (PSCs), contributing to devices with power conversion efficiencies surpassing 25%. rsc.org An NDI-based ionene polymer has been successfully used as a cathode interlayer in both fullerene and non-fullerene polymer solar cells, demonstrating good solubility, transparency, and film-forming ability, which enhances device performance. mdpi.com The incorporation of triazole linkers can further enhance the functionality of these materials. For instance, a novel multifunctional naphthalene triazole columnar liquid crystal has been synthesized for application in silicon solar cells, highlighting the versatility of this chemical combination. researchgate.net

Utilization in Catalysis: As Bidentate Ligands in Asymmetric Processes

The nitrogen atoms within the 1,2,4-triazole (B32235) rings of 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene allow it to function as a bidentate or multidentate ligand, capable of coordinating with metal centers. This property is highly valuable in the field of catalysis, particularly in asymmetric synthesis where the ligand's structure dictates the stereochemical outcome of a reaction. Chiral ligands containing nitrogen heterocycles like pyridine (B92270) and oxazoline (B21484) are widely exploited in asymmetric catalysis. dicp.ac.cn While less common, chiral triazole-oxazoline ligands have been developed for enantiodivergent catalysis, demonstrating the potential of triazole moieties in creating sophisticated catalytic systems. researchgate.net The rigid naphthalene backbone combined with the coordinating triazole units can create a well-defined chiral environment around a metal catalyst, making it a promising scaffold for designing new ligands for asymmetric processes.

Host-Guest Chemistry in Metal-Organic Frameworks (MOFs)

The rigid, ditopic nature of this compound makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). The triazole groups provide effective coordination sites for metal ions, while the naphthalene core acts as a robust strut, enabling the formation of porous, crystalline structures.

MOFs constructed from triazole- and tetrazole-based linkers have shown significant promise for gas adsorption and separation applications. rsc.org The pore size, shape, and surface chemistry of these materials can be tuned by selecting appropriate metal nodes and organic linkers. For example, a MOF based on 9,10-anthracenedicarboxylate demonstrated selective adsorption of oxygen and hydrogen over nitrogen and carbon monoxide. usf.edu MOFs containing linkers with a high density of free nucleophilic nitrogen atoms, such as those in triazole or tetrazole rings, can exhibit high selectivity for CO₂ adsorption. rsc.org The porosity of such frameworks can be systematically designed to achieve specific separation goals.

Table 3: Gas Adsorption Properties of Representative Triazole/Benzimidazole-Based MOFs

MOF NameLinker TypeSurface Area (BET)CO₂ Adsorption Capacity (at 298 K, 1 bar)CO₂/N₂ Selectivity
TIBM-Cu1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneNot specified3.60 mmol/g53 mdpi.com
TIBM-Al1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneNot specified2.04 mmol/g35 mdpi.com
TIBM-Cr1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneNot specified1.67 mmol/g10 mdpi.com

The incorporation of redox-active linkers into MOFs opens up their application in energy storage devices, particularly as cathode materials in batteries. researchgate.netnih.gov A MOF synthesized with a redox-active naphthalene diimide (NDI) core and triazole functional groups (Ni-Ndi-trz) has been investigated as a cathode material for aqueous zinc-ion batteries (ZIBs). researchgate.netnih.gov This material exhibits high stability over a wide pH range, which is crucial for the cyclability of ZIBs. researchgate.netnih.gov

When used as a cathode, the Ni-Ndi-trz MOF demonstrated a high initial specific capacity of 90.7 mAh g⁻¹ and excellent cycling stability. researchgate.netnih.gov Mechanistic studies revealed that the NDI core undergoes a reversible interconversion between its keto and enol forms upon interaction with Zn²⁺ ions during the charge-discharge process. researchgate.netnih.gov This work highlights the feasibility of designing novel MOFs with redox-active naphthalene-based linkers for advanced battery applications. nih.gov The flexible design potential of MOFs allows for the creation of numerous structures with high crystallinity and abundant active sites suitable for battery cathodes. researchgate.netnih.gov

Future Research Directions and Unresolved Challenges

Exploration of Novel and Efficient Synthetic Routes for Functionalized Analogues

A primary challenge in harnessing the full potential of the 1,4-di(4H-1,2,4-triazol-4-yl)naphthalene scaffold lies in the development of versatile and efficient synthetic methodologies to produce a diverse library of functionalized analogues. Current synthetic approaches may be multi-step or lack the efficiency needed for broad application. chemmethod.com Future research should prioritize the exploration of novel synthetic strategies that offer higher yields, greater functional group tolerance, and improved sustainability.

Key areas for investigation include:

Post-synthesis Modification: Developing reactions that allow for the direct functionalization of the pre-formed naphthalene (B1677914) or triazole rings. This could involve techniques like C-H activation, which would provide a more atom-economical route to new derivatives compared to traditional methods requiring the synthesis of substituted precursors.

One-Pot Reactions: Designing multi-component reactions where the naphthalene core, the nitrogen source for the triazole rings, and various functional groups can be assembled in a single, efficient process. nih.gov

Flow Chemistry: Utilizing continuous flow reactors to optimize reaction conditions, improve safety, and enable scalable synthesis of target analogues. This approach can allow for precise control over temperature, pressure, and reaction time, often leading to higher yields and purities.

Click Chemistry: Expanding the use of click chemistry, particularly copper-catalyzed or strain-promoted azide-alkyne cycloadditions, to append a wide range of functionalities to the core structure. nih.gov This method is known for its high efficiency and biocompatibility.

Synthetic Strategy Objective Potential Advantages Relevant Precedent
C-H ActivationDirect functionalization of the naphthalene core or triazole rings.High atom economy, reduced number of synthetic steps.Widely used in modern organic synthesis for complex molecules.
Multi-Component ReactionsStreamlined synthesis of diverse analogues from simple precursors.Increased efficiency, reduced waste, rapid library generation.Synthesis of naphthalene-substituted triazole spirodienones. nih.gov
Green Chemistry ApproachesUse of sustainable solvents, catalysts, and energy sources.Reduced environmental impact, improved safety.Green synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.org
Nucleophilic SubstitutionIntroduction of various amine-containing functional groups.Well-established reactivity, access to a broad range of functionalities.Synthesis of naphthalene-1,4-dione analogues. nih.govrsc.org

Application of Advanced In-Situ Characterization Techniques for Dynamic Systems

To understand and ultimately control the properties of materials derived from this compound, it is crucial to move beyond static, ex-situ characterization methods. Many of the potential applications for these materials, such as in sensors, switches, or catalysts, are dependent on their dynamic behavior in response to external stimuli (e.g., light, heat, chemical analytes).

Future research must leverage advanced in-situ characterization techniques to probe these dynamic processes in real-time. This will provide invaluable insights into structure-property relationships that are otherwise inaccessible. For instance, 1,2,4-triazole (B32235) derivatives are known to act as bridging ligands in metal complexes that can exhibit spin-crossover properties, a dynamic process ideal for in-situ study. nih.gov

In-Situ Technique Dynamic Process to Probe Information Gained
Variable-Temperature X-ray DiffractionPhase transitions, thermal expansion, spin-crossover events.Changes in crystal packing, bond lengths, and molecular conformation.
In-Situ UV-Vis/Fluorescence SpectroscopyPhotophysical responses, host-guest interactions, reaction kinetics.Real-time monitoring of electronic structure, binding events, and product formation.
Electrochemical Quartz Crystal Microbalance (EQCM)Redox processes, thin-film deposition, ion transport.Mass changes associated with electrochemical reactions and binding at surfaces.
In-Situ NMR/EPR SpectroscopyReaction mechanisms, transient intermediates, paramagnetic species.Structural elucidation of short-lived species, understanding of electronic states.

Rational Design Principles for Multi-functional Materials with Tunable Properties

The rational design of materials is a cornerstone of modern materials science, moving from serendipitous discovery to targeted creation. sciopen.com For the this compound system, establishing clear design principles is essential for developing multi-functional materials where optical, electronic, and chemical properties can be precisely tuned. This requires a synergistic approach combining computational modeling with empirical synthetic exploration.

Future efforts should focus on:

Computational Screening: Employing Density Functional Theory (DFT) and other computational methods to predict the electronic structure, absorption/emission spectra, and charge transport properties of hypothetical analogues. This can guide synthetic efforts toward the most promising candidates. researchgate.net

Structure-Property Relationship Mapping: Systematically synthesizing series of compounds where specific structural parameters are varied—such as the dihedral angle between the triazole and naphthalene rings, the nature of substituents, or the inclusion of metal centers—and correlating these changes with observed properties. nih.gov

Crystal Engineering: Controlling the solid-state packing of these molecules through the introduction of hydrogen-bonding moieties or other directional intermolecular forces. beilstein-journals.org The solid-state arrangement is critical for properties like charge mobility in organic electronics and porosity in framework materials.

The goal is to create a predictive framework where a desired function can be achieved by making deliberate, informed modifications to the molecular structure. For example, the introduction of electron-withdrawing or -donating groups can modulate the HOMO-LUMO gap, thereby tuning the color and redox potential of the material.

Integration with Emerging Technologies in Materials Science and Green Chemistry

The ultimate measure of a novel compound's utility is its successful integration into functional technologies. Research on this compound and its derivatives should be forward-looking, aiming to address challenges in emerging technological fields.

In materials science , the rigid, electron-rich structure of this compound makes it an attractive building block for:

Organic Electronics: As a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or photovoltaic devices. The triazole moieties can enhance electron transport, while the naphthalene core provides a robust, photo-stable scaffold. beilstein-journals.org

Metal-Organic Frameworks (MOFs): The multiple nitrogen atoms of the triazole rings make this molecule an excellent candidate for a tetradentate ligand to coordinate with metal ions, potentially forming porous frameworks for gas storage, separation, or catalysis. nih.gov

Sensors: Functionalized analogues could be designed to exhibit changes in fluorescence or electronic properties upon binding to specific analytes, leading to the development of highly selective chemical sensors.

In green chemistry , the focus should be on harnessing these compounds for sustainable chemical processes. rsc.org This includes:

Photocatalysis: Designing materials that can absorb light and catalyze chemical reactions, such as CO2 reduction or water splitting, under environmentally benign conditions. sciopen.com

Sustainable Synthesis: Adhering to the principles of green chemistry in the production of all new derivatives, minimizing waste and avoiding hazardous reagents. rsc.org

Catalyst Scaffolds: Using the naphthalene-triazole structure as a robust platform to support catalytic active sites, leading to recyclable and efficient catalysts for organic transformations.

By aligning fundamental research with these technological goals, the scientific community can ensure that the exploration of this compound leads to tangible innovations in both materials science and sustainable technology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions using naphthalene derivatives functionalized with leaving groups (e.g., halides). For example, triazole moieties can be introduced using Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic displacement. Key factors include solvent choice (DMF or ethanol), base selection (K₂CO₃), and temperature control (reflux vs. room temperature). Monitoring via TLC (n-hexane:ethyl acetate = 9:1) ensures reaction completion. Post-synthesis, purification via column chromatography or recrystallization is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts with analogous triazole-naphthalene derivatives (e.g., δ 7.02–8.85 ppm for aromatic protons in similar compounds) .
  • FT-IR : Identify triazole C=N stretching (~1600 cm⁻¹) and naphthalene C-H bending modes.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., HRMS-ES for accurate mass).
    Purity can be verified via HPLC with a C18 column and UV detection at 254 nm.

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

  • Methodology : Contradictions in splitting patterns or unexpected shifts may arise from dynamic effects (e.g., tautomerism) or impurities. Solutions include:

  • Variable Temperature (VT) NMR : Probe conformational changes.
  • 2D Experiments (COSY, HSQC) : Assign overlapping signals (e.g., distinguishing triazole vs. naphthalene protons) .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, as done for structurally related naphthoquinone-triazole hybrids .

Q. What strategies are effective in improving the low yield of triazole-functionalized naphthalene derivatives?

  • Methodology : Low yields (<50%) often stem from steric hindrance or competing side reactions. Mitigation approaches:

  • Catalyst Optimization : Use CuI nanoparticles for CuAAC to enhance regioselectivity .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hours to 2 hours for similar triazole-naphthoquinones) .

Q. How can computational methods predict the electronic properties of this compound for material science applications?

  • Methodology : Perform density functional theory (DFT) calculations to:

  • HOMO-LUMO Gaps : Estimate bandgap energy (e.g., using B3LYP/6-31G* basis sets).
  • Charge Transfer : Analyze electron density maps to predict conductivity or photophysical behavior.
    Validation via UV-Vis spectroscopy (e.g., λmax shifts in π→π* transitions) aligns computational and experimental results .

Experimental Design & Data Analysis

Q. How to design an experiment to assess the biological activity of this compound?

  • Methodology :

  • In Vitro Assays : Test antiplasmodial activity against Plasmodium falciparum (IC₅₀ via SYBR Green assay) or anticancer activity via MTT assays .
  • Molecular Docking : Screen against target proteins (e.g., Pf DHFR or tubulin) using AutoDock Vina.
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values .

Q. What statistical approaches are suitable for analyzing contradictory data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Multivariate Analysis : Principal Component Analysis (PCA) to identify outliers in biological datasets.
  • Bayesian Modeling : Quantify uncertainty in IC₅₀ measurements.
  • Cross-Validation : Ensure robustness of QSAR models (e.g., Random Forest regression) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.